molecular formula C15H14N2O4 B4413150 2-(1,3-benzodioxol-5-yloxy)-N-(4-methylpyridin-2-yl)acetamide

2-(1,3-benzodioxol-5-yloxy)-N-(4-methylpyridin-2-yl)acetamide

Cat. No.: B4413150
M. Wt: 286.28 g/mol
InChI Key: GXKXHTYOEDDNIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzodioxol-5-yloxy)-N-(4-methylpyridin-2-yl)acetamide is an organic compound that features a benzodioxole moiety linked to a pyridinyl acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-(4-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-10-4-5-16-14(6-10)17-15(18)8-19-11-2-3-12-13(7-11)21-9-20-12/h2-7H,8-9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKXHTYOEDDNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)COC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yloxy)-N-(4-methylpyridin-2-yl)acetamide typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved by cyclization of catechol derivatives with formaldehyde.

    Coupling with Pyridinyl Acetamide: The benzodioxole intermediate is then coupled with 4-methyl-2-pyridinyl acetamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the pyridinyl ring or the acetamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could lead to amines or alcohols.

Scientific Research Applications

2-(1,3-benzodioxol-5-yloxy)-N-(4-methylpyridin-2-yl)acetamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation as a potential therapeutic agent.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with benzodioxole and pyridinyl moieties can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzodioxol-5-yloxy)acetamide
  • N-(4-methyl-2-pyridinyl)acetamide
  • 1,3-benzodioxole derivatives

Uniqueness

The unique combination of the benzodioxole and pyridinyl acetamide groups in 2-(1,3-benzodioxol-5-yloxy)-N-(4-methylpyridin-2-yl)acetamide may confer distinct biological activities or chemical properties not found in similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-benzodioxol-5-yloxy)-N-(4-methylpyridin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-benzodioxol-5-yloxy)-N-(4-methylpyridin-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.